2-(5-carboxypentyl)pyridine-4-carboxylic Acid
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Overview
Description
2-(5-carboxypentyl)pyridine-4-carboxylic Acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 5-carboxypentyl group at the 2-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-carboxypentyl)pyridine-4-carboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with 5-bromopentanoic acid under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the carboxylate group of pyridine-4-carboxylic acid attacks the electrophilic carbon of 5-bromopentanoic acid, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(5-carboxypentyl)pyridine-4-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carboxylic acids to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
2-(5-carboxypentyl)pyridine-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-carboxypentyl)pyridine-4-carboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): Similar structure but with a carboxylic acid group at the 2-position.
Nicotinic Acid (3-pyridinecarboxylic acid):
Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure with a carboxylic acid group at the 4-position.
Uniqueness
2-(5-carboxypentyl)pyridine-4-carboxylic Acid is unique due to the presence of both a carboxylic acid group and a 5-carboxypentyl group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(5-carboxypentyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c14-11(15)5-3-1-2-4-10-8-9(12(16)17)6-7-13-10/h6-8H,1-5H2,(H,14,15)(H,16,17) |
InChI Key |
YDACUXMMBHYUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
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